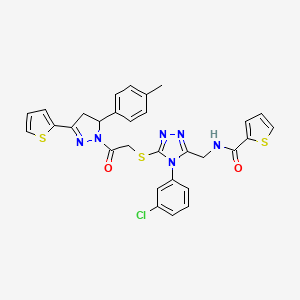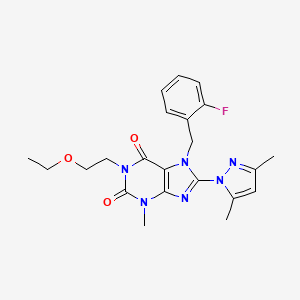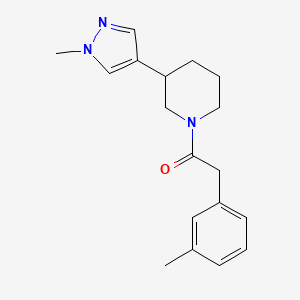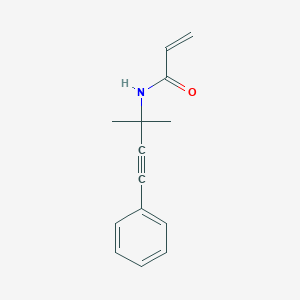![molecular formula C17H24FN3O2S B2926117 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380098-29-1](/img/structure/B2926117.png)
1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A involves the inhibition of several key signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is often dysregulated in cancer cells. Additionally, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of inflammatory cell infiltration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A is its potent antitumor and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Additionally, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to have a favorable toxicity profile, making it a safe candidate for further development. However, one of the main limitations of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A. One potential direction is the development of new formulations that can improve the solubility and bioavailability of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A in vivo. Finally, future studies should focus on the development of new derivatives of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A that can improve its potency and selectivity for specific cancer types.
Synthesemethoden
The synthesis of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A involves a multi-step process that includes the reaction of 2-fluoroaniline with 4-morpholin-4-ylthian-4-ylmethanol followed by the addition of urea. The resulting compound is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been extensively studied for its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Several studies have shown that 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2S/c18-14-3-1-2-4-15(14)20-16(22)19-13-17(5-11-24-12-6-17)21-7-9-23-10-8-21/h1-4H,5-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYAOIWMYZHYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC=CC=C2F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2926034.png)
![N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926035.png)






![(E)-4-methoxy-N'-phenyl-N-[(6Z)-2,2,4-trimethoxy-7-phenyl-6H,7H-2lambda5-[1,3]thiazolo[4,5-d][1,3,2]diazaphosphinin-6-ylidene]benzene-1-carboximidamide](/img/structure/B2926045.png)

![(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B2926050.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2926052.png)
